5-Phenylthiophene-2-sulfonyl chloride
Overview
Description
5-Phenylthiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C10H7ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenylthiophene-2-sulfonyl chloride can be synthesized through the sulfonylation of 5-phenylthiophene. The process typically involves the reaction of 5-phenylthiophene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure control. The process may also involve the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form thiophene derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation: Products include sulfonic acids and sulfoxides.
Reduction: Products include thiophene derivatives with reduced functional groups.
Scientific Research Applications
5-Phenylthiophene-2-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the preparation of sulfonamide-based drugs and other pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein modification. It is also used in the development of biochemical assays.
Medicine: It is used in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Phenylthiophene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The compound can modify proteins and enzymes by reacting with amino acid residues, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylthiophene-2-sulfonyl chloride
- 5-Bromothiophene-2-sulfonyl chloride
- 5-Chlorothiophene-2-sulfonyl chloride
Uniqueness
5-Phenylthiophene-2-sulfonyl chloride is unique due to the presence of the phenyl group, which enhances its reactivity and allows for the formation of more complex molecules. The phenyl group also provides additional sites for further functionalization, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
5-phenylthiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S2/c11-15(12,13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKTBLHJKMFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540459 | |
Record name | 5-Phenylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97272-02-1 | |
Record name | 5-Phenylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenylthiophene-2-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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